1,4,7,10-Tetraazacyclododecane tetrahydrochloride
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Overview
Description
1,4,7,10-Tetraazacyclododecane tetrahydrochloride is a macrocyclic compound with the chemical formula C8H20N4 · 4HClThis compound is notable for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
1,4,7,10-Tetraazacyclododecane tetrahydrochloride, also known as Cyclen tetrahydrochloride, is a macrocycle hydrochloride salt
Mode of Action
Cyclen tetrahydrochloride has an orthorhombic crystal structure . The cations are reported to exhibit crystallographic two-fold rotation symmetry and quadrangular conformation, having protonated N atoms at corner positions . .
Biochemical Pathways
It’s worth noting that cyclen tetrahydrochloride is a precursor to 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (dota), a macrocyclic complexing agent . DOTA has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope .
Action Environment
It’s worth noting that the synthesis of cyclen tetrahydrochloride involves the use of perhydro-2a,4a,6a,8a-tetraazacyclopenteno[1,3-f,g]acenaphthylene as a precursor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane typically involves the cyclization of triethylenetetramine with diethyl oxalate in methanolic solution, yielding a twelve-membered cyclic oxamide. This product is then further processed to obtain 1,4,7,10-Tetraazacyclododecane . Another method involves the use of trifluoromethanesulfonic acid diphenyl ester as a key cyclization reagent .
Industrial Production Methods
Industrial production of 1,4,7,10-Tetraazacyclododecane often follows the Richman-Atkins synthesis, which involves the preparation of amine tosyl derivatives. This method is advantageous due to its cost-effectiveness and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclododecane undergoes various chemical reactions, including:
Substitution Reactions: It can react with different substituents to form derivatives.
Complexation Reactions: It forms stable complexes with metal ions, which is a key feature of its chemical behavior.
Common Reagents and Conditions
Common reagents used in reactions with 1,4,7,10-Tetraazacyclododecane include trifluoromethanesulfonic acid, diethyl oxalate, and various metal salts. Reaction conditions often involve methanolic solutions and moderate temperatures .
Major Products
The major products formed from reactions involving 1,4,7,10-Tetraazacyclododecane include its metal complexes and various substituted derivatives .
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of macrocyclic chelating agents for metal ions.
Biology: It is employed in the radiolabeling of carbon nanotube bioconjugates by chelating radioisotopes.
Medicine: It forms complexes with gadolinium, which are used as MRI contrast agents.
Industry: It is used in the synthesis of various functionalized macrocyclic compounds.
Comparison with Similar Compounds
1,4,7,10-Tetraazacyclododecane tetrahydrochloride is unique due to its high stability and selectivity in forming metal complexes. Similar compounds include:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Used for radiolabeling and as MRI contrast agents.
1,4,8,11-Tetraazacyclotetradecane: Another macrocyclic compound with similar chelating properties.
1,4,7-Triazacyclononane: A smaller macrocyclic compound used in similar applications.
These compounds share similar properties but differ in their ring sizes and specific applications, highlighting the versatility and uniqueness of this compound.
Biological Activity
1,4,7,10-Tetraazacyclododecane tetrahydrochloride (often referred to as Cyclen-4HCl) is a macrocyclic compound with significant applications in coordination chemistry and biomedicine. Its molecular formula is C8H24Cl4N4 and it has a molecular weight of 318.11 g/mol. This compound serves as a versatile ligand for metal ions and is particularly noted for its stability and complexation properties.
This compound functions primarily as a chelating agent. It forms stable complexes with various metal ions, which can enhance the solubility and bioavailability of these metals in biological systems. This property makes it particularly useful in medical imaging and therapeutic applications.
Chelation Therapy
Research indicates that this compound can effectively chelate paramagnetic ions such as gadolinium(III), which is commonly used in magnetic resonance imaging (MRI). A study demonstrated that complexes formed with gadolinium ions exhibited favorable pharmacokinetic properties, leading to enhanced imaging contrast and reduced toxicity compared to free gadolinium ions .
Cellular Uptake Studies
In vitro studies have shown that the compound can facilitate cellular uptake of metal complexes. For instance, a study involving C6 glioma cells revealed that conjugates of this compound with fluorescent labels exhibited significant internalization within the cells over time. This property is crucial for developing targeted drug delivery systems .
Comparative Biological Activity
The biological activity of this compound can be compared with other macrocyclic ligands:
Ligand | Metal Ion | Stability Constant (log K) | Biological Application |
---|---|---|---|
Cyclen | Gd(III) | 12.5 | MRI contrast agent |
DOTA | Gd(III) | 15.2 | MRI contrast agent |
EDTA | Ca(II) | 10.0 | Calcium chelation |
The stability constants indicate that while this compound forms stable complexes with metal ions, DOTA exhibits even higher stability for gadolinium complexes.
Synthesis and Purification
The synthesis of 1,4,7,10-tetraazacyclododecane involves several chemical reactions leading to the final tetrahydrochloride form. The production method typically includes the reaction of appropriate precursors under controlled conditions to yield high-purity product suitable for biological applications .
Purification Techniques
Purification methods often involve crystallization and chromatography to isolate the desired compound from byproducts effectively. The purity level of commercially available products is typically ≥98%, ensuring their suitability for sensitive biological applications .
Properties
CAS No. |
10045-25-7 |
---|---|
Molecular Formula |
C8H21ClN4 |
Molecular Weight |
208.73 g/mol |
IUPAC Name |
1,4,7,10-tetrazacyclododecane;hydrochloride |
InChI |
InChI=1S/C8H20N4.ClH/c1-2-10-5-6-12-8-7-11-4-3-9-1;/h9-12H,1-8H2;1H |
InChI Key |
FCBMQXSGMDFCSC-UHFFFAOYSA-N |
SMILES |
C1CNCCNCCNCCN1.Cl.Cl.Cl.Cl |
Canonical SMILES |
C1CNCCNCCNCCN1.Cl |
Key on ui other cas no. |
10045-25-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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